![molecular formula C18H16N2O3S B2474037 N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide CAS No. 895465-59-5](/img/structure/B2474037.png)
N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide
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Description
N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and specific inhibitor of the NEDD8-activating enzyme (NAE), which plays a crucial role in the regulation of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of many cellular proteins, including those involved in cell cycle regulation, DNA repair, and apoptosis. Dysregulation of the UPS has been implicated in the development and progression of many types of cancer, making NAE an attractive target for cancer therapy.
Scientific Research Applications
Subheading N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide in Antioxidant and Anticancer Research
Compounds similar to N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide have been explored for their antioxidant and anticancer activities. For instance, a derivative of this compound, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, demonstrated notable antioxidant activity, surpassing even ascorbic acid. Additionally, this compound's anticancer potential was tested against human glioblastoma and breast cancer cell lines, showing significant cytotoxic effects, particularly against glioblastoma cells (Tumosienė et al., 2020).
Synthesis and Evaluation as Anti-inflammatory Agents
Subheading Anti-inflammatory Applications of N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide Derivatives
Research on derivatives of N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide has also highlighted their potential as anti-inflammatory agents. A study described the synthesis of new derivatives acting as non-acidic NSAIDs. One such compound, N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, showed promising results in an inflammation assay, performing better than ibuprofen and comparable to dexamethasone (Dassonville et al., 2008).
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-2-5-13(6-3-11)24-9-8-16(21)19-12-4-7-14-15(10-12)18(23)20-17(14)22/h2-7,10H,8-9H2,1H3,(H,19,21)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIXWHQOHHXZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide |
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